molecular formula C19H24N2O2 B4604461 1-BENZOYL-N,N-BIS(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE

1-BENZOYL-N,N-BIS(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4604461
M. Wt: 312.4 g/mol
InChI Key: ITUJWOUFZULWMC-UHFFFAOYSA-N
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Description

1-BENZOYL-N,N-BIS(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzoyl group, two prop-2-en-1-yl groups, and a piperidine-4-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOYL-N,N-BIS(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using benzoyl chloride in the presence of a base such as pyridine.

    Alkylation with Prop-2-en-1-yl Groups: The final step involves the alkylation of the nitrogen atoms in the piperidine ring with prop-2-en-1-yl groups using reagents like allyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-BENZOYL-N,N-BIS(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzoyl group.

Scientific Research Applications

1-BENZOYL-N,N-BIS(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZOYL-N,N-BIS(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-BENZOYL-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE: Similar structure but with dimethyl groups instead of prop-2-en-1-yl groups.

    1-BENZOYL-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE: Similar structure but with diethyl groups instead of prop-2-en-1-yl groups.

Uniqueness

1-BENZOYL-N,N-BIS(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of prop-2-en-1-yl groups, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-benzoyl-N,N-bis(prop-2-enyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-12-20(13-4-2)19(23)17-10-14-21(15-11-17)18(22)16-8-6-5-7-9-16/h3-9,17H,1-2,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUJWOUFZULWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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